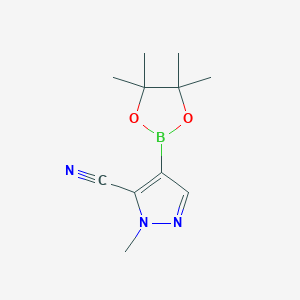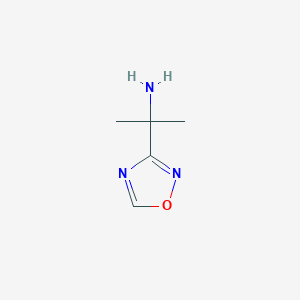![molecular formula C20H22N4O2S B2830509 N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243092-87-6](/img/structure/B2830509.png)
N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C27H28N4O2S . It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-2-yl group attached to a piperidine-3-carboxamide moiety . The exact structure can be determined using techniques such as NMR and HRMS .Scientific Research Applications
Anticancer Properties
The unique structure of this compound suggests potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. By targeting specific cellular pathways or receptors, this compound could inhibit tumor growth or sensitize cancer cells to existing treatments .
Antimicrobial Activity
The presence of both an amide and a heterocyclic ring system makes this compound interesting for antimicrobial research. Scientists have investigated its effectiveness against bacteria, fungi, and even drug-resistant strains. Understanding its mode of action and potential synergy with existing antibiotics is crucial for developing novel antimicrobial agents .
Cardiovascular Applications
Given the piperidine moiety, researchers have explored the cardiovascular effects of this compound. It may interact with receptors involved in blood pressure regulation, platelet aggregation, or vascular tone. Investigating its impact on cardiovascular health could lead to therapeutic interventions .
Neurological Disorders
The phenyl group and the fused heterocyclic ring system hint at possible interactions with neurotransmitter receptors. Researchers might explore its potential as a neuroprotective agent or its ability to modulate neuronal signaling. Investigating its effects on neurodegenerative diseases or cognitive function is essential .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects. By targeting specific pathways (such as cyclooxygenases or cytokines), this compound could potentially alleviate inflammation associated with autoimmune diseases or chronic conditions .
Drug Delivery Systems
The N-ethyl group and the carboxamide functionality suggest solubility and potential for drug delivery. Researchers could explore its use as a prodrug or incorporate it into nanocarriers for targeted drug delivery. Optimizing its pharmacokinetics and biodistribution is critical for successful applications .
properties
IUPAC Name |
N-ethyl-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-2-21-18(25)14-9-6-10-24(11-14)20-22-16-15(13-7-4-3-5-8-13)12-27-17(16)19(26)23-20/h3-5,7-8,12,14H,2,6,9-11H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCSKXCCBJFMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2830428.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one](/img/structure/B2830429.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2830431.png)

![2-[[4-Fluoro-2-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2830433.png)

![2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2830437.png)


![6-fluoro-N-[2-(2-methoxy-5-methylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2830442.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-pyridin-4-yl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2830446.png)
![6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2830448.png)